molecular formula C7H6BrF3N2 B038285 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 113170-72-2

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B038285
M. Wt: 255.03 g/mol
InChI Key: OVGAPUVMLZWQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Bromo-5-(trifluoromethyl)benzene, such as 1-Bromo-3,5-bis(trifluoromethyl)benzene, involves selective preparation by treatment of bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This process facilitates the generation of synthetically useful intermediates like phenylmagnesium, -lithium, and -copper for further reactions (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

Molecular structure studies of related compounds, such as fluorinated polyimides derived from diamines with a trifluoromethyl group, have shown the impact of the trifluoromethyl group on the backbone of compounds, enhancing properties like optical transparency, solubility, and dielectric constants (Chen, Su, & Hsiao, 2020).

Chemical Reactions and Properties

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine and its derivatives undergo various chemical reactions, including organometallic synthesis, where they act as starting materials for the generation of organometallic intermediates. These reactions are pivotal for synthesizing complex molecules and facilitating various transformations in organic chemistry (Porwisiak & Schlosser, 1996).

Scientific Research Applications

  • Generation of 1- and 2-(trifluoromethoxy)naphthalenes : It is used in the generation of these compounds, which have potential applications in various fields of chemistry (Schlosser & Castagnetti, 2001).

  • Study of Steric Pressure : The compound is studied for understanding the effects of steric pressure in the propagation of crowding (Schlosser et al., 2006).

  • Synthesis of 1,2,3-Triaminocyclohexane Derivatives : It is utilized in the syntheses of these derivatives, which have multiple scientific research applications (Zhao et al., 1993).

  • Metalation of Halobenzotrifluorides : It plays a role in establishing optional site selectivities in the metalation of o-, m-, and p-halobenzotrifluorides (Mongin, Desponds, & Schlosser, 1996).

  • Biological Research : The synthesized 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol is biologically active and can be used in research applications (Akbaba et al., 2010).

  • Preparation of Grignard Reagents : Its improved bromination allows for safe and reliable preparation of potentially explosive Grignard reagents (Leazer et al., 2003).

  • Anticonvulsant Activity : It has shown anticonvulsant activity comparable to or more potent than phenytoin, a widely used antiepileptic drug (Mussoi et al., 1996).

  • Polymer Science : Soluble fluoro-polyimides derived from it are used in high-quality polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Safety And Hazards

The compound may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is harmful in contact with skin and causes serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGAPUVMLZWQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352829
Record name 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

113170-72-2
Record name 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4,5-diaminobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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